1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-3-7-16(26)8-4-14)28-29(24(18)19)17-9-5-15(25)6-10-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABPRJNZQDAKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Key Steps:
-
Starting Material Preparation :
-
Condensation Reaction :
Example Reaction Scheme :
Optimization Data :
Challenges :
-
Limited availability of o-aminobenzaldehydes with 7,8-dimethoxy substituents necessitates multi-step synthesis.
-
Steric hindrance from methoxy groups may reduce coupling efficiency.
Acid-Catalyzed Cyclization of (1H-Pyrazol-5-Yl)Anilines
A metal-free method employs (1H-pyrazol-5-yl)anilines and ethers in acidic conditions to construct the pyrazoloquinoline core.
Procedure:
-
Synthesis of (1H-Pyrazol-5-Yl)Aniline :
-
Cyclization with Ethers :
Advantages :
-
Avoids transition-metal catalysts, simplifying purification.
-
High functional group tolerance for halogenated aryl groups.
Limitations :
-
Moderate yields (50–70%) due to competing side reactions.
-
Requires precise control of acid concentration to prevent decomposition.
Three-Component Reaction with Arylglyoxals
This one-pot method combines arylglyoxals , pyrazolamines , and cyclic 1,3-dicarbonyl compounds to assemble the pyrazoloquinoline skeleton.
Workflow:
-
Reactant Preparation :
-
Reaction Execution :
Optimization Insights :
-
TPAB increases reaction efficiency by stabilizing intermediates (yield: 97% under optimal conditions).
-
Methoxy groups are introduced via post-synthesis methylation of hydroxyl intermediates.
Data Table :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TPAB | H2O/Acetone | 80 | 97 |
| None | H2O/EtOH | 80 | 65 |
Reductive Cyclization of Nitro Precursors
Nitro-substituted intermediates are reduced to form the pyrazoloquinoline ring system.
Methodology:
-
Nitro Intermediate Synthesis :
-
Reductive Cyclization :
Critical Parameters :
Comparative Analysis of Methods
| Method | Yield Range (%) | Complexity | Functional Group Tolerance |
|---|---|---|---|
| Friedländer Condensation | 67–84 | High | Moderate |
| Acid-Catalyzed Cyclization | 50–70 | Medium | High |
| Three-Component Reaction | 65–97 | Low | High |
| Reductive Cyclization | 71–84 | Medium | Low |
Key Findings :
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Key structural analogs and their substituent variations are summarized below:
*Calculated based on molecular formula C₂₄H₁₇ClFN₃O₂.
Key Observations :
- Substituent Diversity: The target compound’s 7,8-dimethoxy groups distinguish it from analogs like F6 (methyl/fluoro) or 4g (amino group). Methoxy groups may enhance solubility but reduce metabolic stability compared to halogens .
- Positional Isomerism: Pyrazolo[4,3-c]quinoline (target) vs.
- Halogen Effects : The 4-fluorophenyl group is common in analogs (e.g., 4g, C350-0829), suggesting its role in modulating lipophilicity and target affinity .
Physicochemical and Pharmacological Properties
- Thermal Stability: Pyrazoloquinolines with bulky substituents (e.g., 7,8-dimethoxy in the target) may exhibit higher melting points compared to smaller groups (e.g., F6’s methyl) .
- Photophysical Properties: Methoxy groups in the target compound could redshift absorption/emission spectra relative to halogenated analogs, as seen in related quinoline derivatives .
- Therapeutic Potential: Amino-substituted pyrazoloquinolines (e.g., ) are associated with enhanced therapeutic indices, suggesting that the target’s lack of an amino group may limit certain bioactivities . Fluorophenyl and chlorophenyl motifs (common in ) are linked to kinase inhibition and antimicrobial activity, though specific data for the target compound are unavailable .
Biologische Aktivität
The compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer contexts. This article synthesizes information regarding its biological activity, including case studies and research findings that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.7 g/mol. The structure features a pyrazolo[4,3-c]quinoline core substituted with chlorophenyl and fluorophenyl groups, as well as methoxy functional groups at the 7 and 8 positions.
Anti-Inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluating various derivatives demonstrated that some compounds effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (1400 W) | 0.39 | 9 |
Note: Specific IC50 values for the target compound are yet to be determined.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyrazolo[4,3-c]quinoline have shown efficacy against several cancer cell lines, including breast cancer (MCF-7), chronic myeloid leukemia (K562), and biphenotypic B myelomonocytic leukemia (MV4-11). The mechanism involves inducing apoptosis through activation of caspases and modulation of cell cycle regulators like proliferating cell nuclear antigen (PCNA) .
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | Compound Concentration (μM) | % Inhibition |
|---|---|---|
| MCF-7 | 10 | TBD |
| K562 | 10 | TBD |
| MV4-11 | 10 | TBD |
The biological activity of the compound is thought to involve several mechanisms:
- Inhibition of iNOS and COX-2 : This leads to reduced inflammation by lowering NO levels.
- Induction of Apoptosis : Through activation of caspases and disruption of cellular signaling pathways.
- Antiproliferative Effects : By modulating cell cycle progression and inducing cell death in cancerous cells.
Case Studies
-
Study on Anti-inflammatory Effects :
- A recent study focused on the anti-inflammatory effects of various pyrazolo[4,3-c]quinolines found that specific substitutions on the phenyl rings significantly influenced their potency against LPS-induced inflammation. The para-substitution was generally more favorable than ortho or meta substitutions for enhancing inhibitory activity on NO production .
-
Anticancer Research :
- Another investigation into the antiproliferative effects demonstrated that compounds with bulky substituents at specific positions showed reduced activity against cancer cell lines. This finding suggests that structural optimization is crucial for enhancing therapeutic efficacy while minimizing cytotoxicity .
Q & A
Q. Which strategies improve selectivity over related kinases (e.g., JAK2 vs. JAK3)?
- Answer :
- Backbone Modifications : Replace pyrazole with triazole to disrupt ATP-binding region interactions.
- Covalent Binding : Introduce acrylamide warheads targeting JAK2 Cys817 .
- Alchemical Free Energy Calculations : Predict binding energy differences (ΔΔG) for JAK isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
